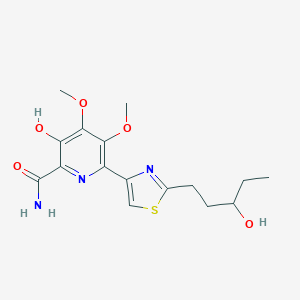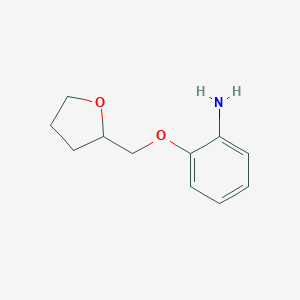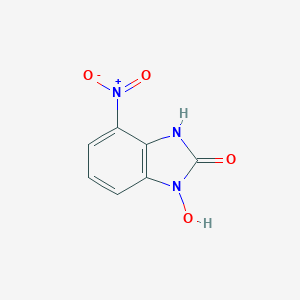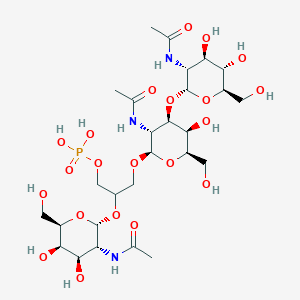
Capsular polysaccharide type 6, actinobacillus pleuropneumoniae
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Capsular polysaccharide type 6 of Actinobacillus pleuropneumoniae is a bacterial pathogen that causes porcine pleuropneumonia, a severe respiratory disease in pigs. The capsule is a protective layer that surrounds the bacteria, allowing it to evade the host's immune system and cause infection. The capsular polysaccharide type 6 is one of the most important virulence factors of A. pleuropneumoniae, and understanding its synthesis, mechanism of action, and physiological effects is crucial for developing effective control measures against this pathogen.
Mécanisme D'action
The exact mechanism of action of capsular polysaccharide type 6 in A. pleuropneumoniae is not fully understood. However, it is known that the capsule plays a crucial role in evading the host's immune system by preventing the recognition and clearance of the bacteria by immune cells. The capsule may also contribute to the adhesion and invasion of A. pleuropneumoniae to host cells, allowing the bacteria to establish infection.
Effets Biochimiques Et Physiologiques
Capsular polysaccharide type 6 of A. pleuropneumoniae has been shown to have several biochemical and physiological effects. The polysaccharide is highly antigenic and can induce a strong immune response in pigs. It also has a high molecular weight, which may contribute to its ability to evade the host's immune system. Capsular polysaccharide type 6 has also been shown to be involved in the formation of biofilms, which may contribute to the persistence of A. pleuropneumoniae in the environment.
Avantages Et Limitations Des Expériences En Laboratoire
The use of capsular polysaccharide type 6 in laboratory experiments has several advantages and limitations. One advantage is that the polysaccharide is highly immunogenic and can induce a strong immune response in pigs. This makes it an attractive candidate for vaccine development. However, the synthesis of capsular polysaccharides in bacteria is a complex process that may be difficult to replicate in the laboratory. In addition, the high molecular weight of capsular polysaccharide type 6 may make it difficult to purify and characterize.
Orientations Futures
There are several future directions for research on capsular polysaccharide type 6 of A. pleuropneumoniae. One direction is to further elucidate the mechanism of action of the polysaccharide, particularly in relation to its role in evading the host's immune system and contributing to the adhesion and invasion of host cells. Another direction is to explore the potential of capsular polysaccharide type 6 as a vaccine antigen for other bacterial pathogens. Finally, there is a need to develop more efficient methods for the synthesis and purification of capsular polysaccharides in the laboratory, which may facilitate their use in vaccine development and other applications.
Méthodes De Synthèse
The synthesis of capsular polysaccharides in bacteria is a complex process that involves a series of enzymatic reactions. In A. pleuropneumoniae, the genes responsible for capsular polysaccharide synthesis are located in a cluster known as the cps locus. The synthesis of capsular polysaccharide type 6 in A. pleuropneumoniae involves the sequential action of glycosyltransferases, acetyltransferases, and other enzymes that modify the repeating units of the polysaccharide.
Applications De Recherche Scientifique
Capsular polysaccharide type 6 of A. pleuropneumoniae has been extensively studied in the context of vaccine development. Several studies have shown that capsular polysaccharide type 6 is a major immunogen that can induce protective immunity against A. pleuropneumoniae infection in pigs. The use of capsular polysaccharide type 6 as a vaccine antigen has the potential to reduce the incidence of porcine pleuropneumonia and improve the welfare of pigs.
Propriétés
Numéro CAS |
119903-55-8 |
|---|---|
Nom du produit |
Capsular polysaccharide type 6, actinobacillus pleuropneumoniae |
Formule moléculaire |
C27H48N3O21P |
Poids moléculaire |
781.7 g/mol |
Nom IUPAC |
[3-[(2R,3R,4R,5R,6R)-3-acetamido-4-[(2S,3R,4R,5S,6R)-3-acetamido-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-5-hydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-2-[(2S,3R,4R,5R,6R)-3-acetamido-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxypropyl] dihydrogen phosphate |
InChI |
InChI=1S/C27H48N3O21P/c1-9(34)28-16-22(40)19(37)13(4-31)49-26(16)47-12(8-46-52(42,43)44)7-45-25-18(30-11(3)36)24(21(39)15(6-33)48-25)51-27-17(29-10(2)35)23(41)20(38)14(5-32)50-27/h12-27,31-33,37-41H,4-8H2,1-3H3,(H,28,34)(H,29,35)(H,30,36)(H2,42,43,44)/t12?,13-,14-,15-,16-,17-,18-,19+,20-,21+,22-,23-,24-,25-,26+,27-/m1/s1 |
Clé InChI |
AWKIAVUDIDGXHF-UFFYTIMTSA-N |
SMILES isomérique |
CC(=O)N[C@@H]1[C@H]([C@@H]([C@H](O[C@@H]1O[C@@H]2[C@H]([C@@H](O[C@@H]([C@@H]2O)CO)OCC(COP(=O)(O)O)O[C@@H]3[C@@H]([C@H]([C@H]([C@H](O3)CO)O)O)NC(=O)C)NC(=O)C)CO)O)O |
SMILES |
CC(=O)NC1C(C(C(OC1OC2C(C(OC(C2O)CO)OCC(COP(=O)(O)O)OC3C(C(C(C(O3)CO)O)O)NC(=O)C)NC(=O)C)CO)O)O |
SMILES canonique |
CC(=O)NC1C(C(C(OC1OC2C(C(OC(C2O)CO)OCC(COP(=O)(O)O)OC3C(C(C(C(O3)CO)O)O)NC(=O)C)NC(=O)C)CO)O)O |
Synonymes |
capsular polysaccharide type 6, Actinobacillus pleuropneumoniae CP 6-AP |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



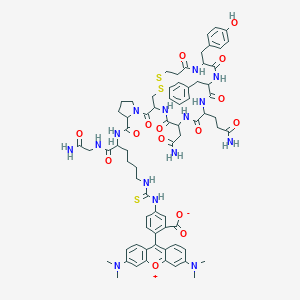
![Trimethyl-[[2-(trimethylsilyloxymethyl)phenyl]methoxy]silane](/img/structure/B55177.png)
![5-(4-Hydroxyphenyl)-2-[4-(octyloxy)phenyl]pyrimidine](/img/structure/B55178.png)
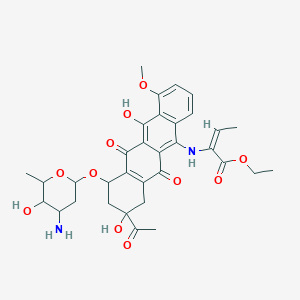
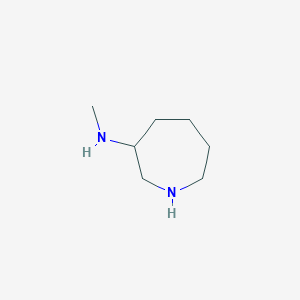
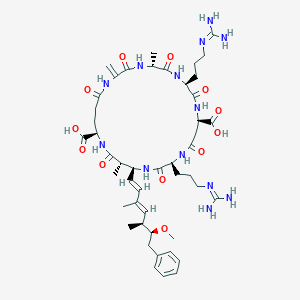
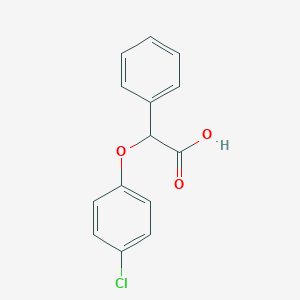
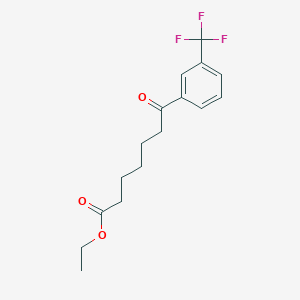
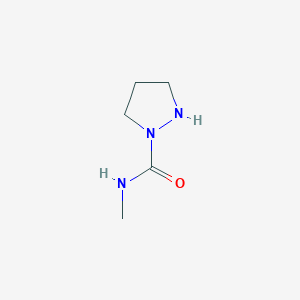
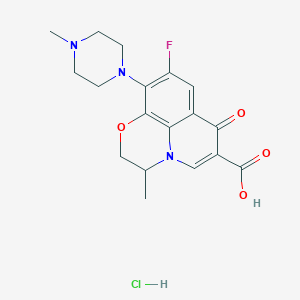
![N,N-Dimethyl-4-[(E)-2-(3-methyl-1,3-benzothiazol-3-ium-2-yl)ethenyl]aniline;perchlorate](/img/structure/B55196.png)
